LY2780301
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Description
LY2780301 is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor this compound binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway, thereby leading to inhibition of cell proliferation and the induction of apoptosis in tumor cells. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
Scientific Research Applications
1. Cancer Therapy Research
LY2780301, as a dual p70 S6 kinase and Akt inhibitor, has been primarily studied in the context of cancer therapy. A phase I trial explored its use as a single agent in patients with advanced or metastatic cancer. This study aimed to determine the recommended phase II dose and assess safety, pharmacokinetics, and pharmacodynamics, including co-clinical analyses in Avatar models. It was observed that plasma exposures of this compound exceeded predicted efficacious exposures, but the effect was not dose-proportional and showed minimal antitumor activity against the model, CRC 019 (Azaro et al., 2015).
2. Combination with Other Drugs
Another study investigated this compound in combination with gemcitabine in patients with advanced or metastatic solid tumors. This phase IB trial focused on the maximum tolerated dose, dose-limiting toxicities, safety, pharmacokinetics, and antitumor activity. The combination showed manageable toxicity and encouraging antitumor activity, particularly in patients with molecular alterations of the PI3K/AKT/mTOR pathway (Angevin et al., 2017).
3. Drug-Drug Interaction Studies
The potential pharmacokinetic drug-drug interaction (DDI) related to the combination of this compound and paclitaxel was investigated in a study. This research was pivotal in understanding how this compound interacts with other drugs, particularly in the context of breast cancer treatment (Rezai et al., 2016).
Properties
IUPAC Name |
NONE |
---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY2780301; LY-2780301; LY 2780301 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.